

# Pharmacological profile of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

**Cat. No.:** B1629689

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**

## Executive Summary

The confluence of the benzoxazole and piperazine scaffolds represents a "privileged structure" in modern medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities. This guide delineates the anticipated pharmacological profile of a specific congener, **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** (CAS: 914299-71-1). While direct experimental data for this precise molecule is limited in public literature, a robust profile can be constructed through a rigorous analysis of its structural motifs and the well-documented pharmacology of closely related analogues. This document synthesizes data from the scientific literature to project its synthesis, primary pharmacological targets within the central nervous system (CNS), and potential applications in oncology and anti-inflammatory therapy. Detailed experimental protocols are provided to enable the empirical validation of this predicted profile.

## Molecular Structure and Synthesis

The target molecule, **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**, possesses a molecular formula of  $C_{11}H_{12}ClN_3O$  and a molecular weight of 237.69 g/mol .[\[1\]](#) Its structure is characterized by a chlorinated benzoxazole core linked at the 2-position to an unsubstituted piperazine ring. This architecture suggests a synthetic route based on nucleophilic aromatic substitution.

## Proposed Synthetic Pathway

A highly plausible and efficient synthesis can be adapted from the established protocol for its direct thio-analogue, 6-Chloro-2-piperazino-1,3-benzothiazole.<sup>[2]</sup> The proposed reaction involves the nucleophilic substitution of a chlorine atom at the 2-position of a benzoxazole precursor by piperazine.

### Experimental Protocol: Synthesis of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**

- **Precursor Preparation:** The synthesis begins with the requisite precursor, 2,6-dichlorobenzoxazole. This can be prepared from 5-chloro-2-aminophenol through various established cyclization methods.
- **Reaction Setup:** To a stirred solution of 2,6-dichlorobenzoxazole (1.0 eq) in dry N,N-Dimethylformamide (DMF, approx. 5 mL per mmol of substrate), add potassium carbonate ( $K_2CO_3$ , 3.0 eq) to act as a base.
- **Nucleophilic Addition:** Add piperazine (1.1 eq) to the mixture. The slight excess of piperazine ensures the complete consumption of the dichlorobenzoxazole starting material.
- **Reaction Conditions:** Stir the reaction mixture at ambient temperature (20-25°C) for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, partition the reaction mixture between ethyl acetate and water. Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate to recover any dissolved product.
- **Purification:** Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Final Product:** The resulting solid can be further purified by recrystallization or column chromatography to yield **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** as a pure solid.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**.

# Core Pharmacological Profile: Central Nervous System Activity

The arylpiperazine moiety is a cornerstone of CNS drug discovery. Its incorporation into the benzoxazole scaffold strongly predicts significant activity at key neurotransmitter receptors, particularly those for serotonin and dopamine.

## Predicted Interaction with the Serotonergic System

Numerous studies on 2-piperazinyl-benzoxazole analogues confirm potent and selective interactions with multiple serotonin (5-HT) receptor subtypes.

- **5-HT1A Receptor Affinity:** A series of benzoxazole derivatives linked to arylpiperazines via a thioalkyl chain demonstrated very high affinity for the 5-HT1A receptor, with some compounds acting as antagonists or partial agonists.<sup>[3]</sup> This suggests that **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is a strong candidate for a high-affinity 5-HT1A ligand.
- **5-HT2A Receptor Affinity:** In the development of multi-target antipsychotics, piperazine-substituted benzoxazoles were optimized to possess high affinity for the 5-HT2A receptor, alongside D2 and 5-HT1A receptors.<sup>[4]</sup>
- **5-HT3 and 5-HT4 Receptor Modulation:** Structurally similar 2-piperazinylbenzoxazole derivatives have been evaluated as 5-HT3 receptor antagonists and 5-HT4 receptor agonists.<sup>[5]</sup> This dual activity is characteristic of modern gastrokinetic agents.<sup>[5]</sup>

## Predicted Interaction with the Dopaminergic System

The piperazine ring is a common feature in ligands for dopamine D2 and D3 receptors, which are critical targets for antipsychotic and neurological medications.

- **Dopamine D2 Affinity:** Novel benzoxazole-piperazine derivatives have been explicitly designed as antipsychotics by targeting D2 receptors.<sup>[4]</sup> One lead compound from this class effectively reduced apomorphine-induced climbing in mice, a classic preclinical model of D2 receptor agonism.<sup>[4]</sup>
- **Dopamine D3 Selectivity:** The search for selective D3 receptor ligands, important for treating substance use disorders and certain psychiatric conditions, frequently utilizes the

arylpiperazine scaffold.[\[6\]](#) While direct substitution on the benzoxazole ring will influence selectivity, an interaction with D3 receptors is highly probable.

Table 1: Receptor Binding Affinities of Representative Piperazinyl-Benzoxazole Analogues

| Compound ID | Structure                                    | Target Receptor | Binding Affinity (Ki, nM) | Reference           |
|-------------|----------------------------------------------|-----------------|---------------------------|---------------------|
| Analogue A  | <b>Arylpiperazinyl alkylthio-benzoxazole</b> | 5-HT1A          | < 1 nM                    | <a href="#">[3]</a> |
| Analogue B  | Benzoxazole-piperidine                       | D2              | 1.8 nM                    | <a href="#">[4]</a> |
| Analogue C  | Benzoxazole-piperidine                       | 5-HT1A          | 1.1 nM                    | <a href="#">[4]</a> |

| Analogue D | Benzoxazole-piperidine | 5-HT2A | 0.9 nM |[\[4\]](#) |

Note: The structures for Analogue A, B, C, and D are complex and described in the cited literature. This table illustrates the high-affinity binding achievable with this scaffold.



[Click to download full resolution via product page](#)

Caption: Plausible signaling pathway for Gi/o-coupled receptors like 5-HT1A or D2.

## Emerging Therapeutic Applications

Beyond the CNS, the benzoxazole-piperazine scaffold has demonstrated significant potential in oncology and inflammation, suggesting that **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** may be a valuable lead for these indications as well.

## Anticancer Potential

Several research programs have identified piperazinyl benzoxazole derivatives as promising anticancer agents.

- Cytotoxicity: Hybrid molecules coupling piperazinyl benzoxazoles with other pharmacophores, like 1,3,4-oxadiazole-2-thiol, have shown potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), skin (A431), and lung (A549).<sup>[7]</sup>
- Kinase Inhibition: A rational drug design approach has been used to create piperidinyl-based benzoxazole derivatives as dual inhibitors of VEGFR-2 and c-Met kinases, two critical targets in angiogenesis and tumor progression.<sup>[8]</sup> The core benzoxazole scaffold is key for binding within the ATP pocket of these enzymes.<sup>[8]</sup>

## Anti-inflammatory Activity

The benzoxazole nucleus is present in several anti-inflammatory agents. The addition of a piperazine moiety has been shown to yield compounds with significant efficacy in preclinical models.

- In Vivo Efficacy: A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-propanamides featuring substituted piperazine groups at the terminus exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.<sup>[9]</sup> Certain dichlorophenyl and nitrophenyl piperazine derivatives provided greater protection than the standard drug, diclofenac.<sup>[9]</sup> This highlights the potential of the combined scaffold to strongly suppress acute inflammation.

## Foundational Experimental Protocols

To empirically determine the pharmacological profile of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**, the following standard, self-validating protocols are recommended.

## Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT1A)

This protocol determines the affinity ( $K_i$ ) of the test compound for a specific receptor target.

- Materials: Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor; [ $^3\text{H}$ ]8-OH-DPAT (radioligand); test compound; 5-HT (non-specific binding control); binding buffer (50 mM Tris-HCl, pH 7.4).
- Assay Setup: In a 96-well plate, combine 50  $\mu\text{L}$  of test compound dilutions, 50  $\mu\text{L}$  of radioligand (at a final concentration near its  $K_d$ ), and 100  $\mu\text{L}$  of cell membrane suspension. For total binding, substitute buffer for the test compound. For non-specific binding, use a saturating concentration of 5-HT.
- Incubation: Incubate the plate at 25°C for 60 minutes.
- Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.
- Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding (Total - Non-specific). Determine the  $\text{IC}_{50}$  of the test compound by non-linear regression of the competition curve. Convert the  $\text{IC}_{50}$  to a  $K_i$  value using the Cheng-Prusoff equation.

## In Vivo Carrageenan-Induced Paw Edema Assay

This classic assay evaluates the in vivo acute anti-inflammatory activity of a compound.

- Animals: Male Wistar rats (180-200 g). Fast the animals overnight before the experiment.
- Compound Administration: Administer the test compound or vehicle (e.g., 0.5% CMC in saline) orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. Administer a positive control (e.g., Diclofenac, 10 mg/kg) to a separate group.

- **Induction of Edema:** One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
- **Measurement of Edema:** Measure the paw volume immediately after carrageenan injection ( $V_0$ ) and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours;  $V_t$ ) using a plethysmometer.
- **Data Analysis:** Calculate the percentage increase in paw volume for each animal at each time point:  $[(V_t - V_0) / V_0] * 100$ . Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:  $[(\% \text{ Increase in Control} - \% \text{ Increase in Treated}) / \% \text{ Increase in Control}] * 100$ .

## Conclusion and Future Directions

Based on a comprehensive analysis of its structural components and data from closely related analogues, **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is projected to be a pharmacologically active molecule with a high probability of interacting with CNS targets, specifically serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors. This profile suggests potential therapeutic utility in psychiatric and neurological disorders. Furthermore, compelling evidence from analogous series indicates promising avenues for investigation in oncology and inflammatory diseases.

The immediate path forward requires the empirical validation of this profile. The synthesis of the compound followed by a systematic screening campaign, beginning with the receptor binding and in vivo anti-inflammatory protocols detailed herein, will provide the foundational data needed to confirm its mechanism of action and guide its future development as a potential therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-chloro-2-piperazin-1-yl-1,3-benzoxazole | CymitQuimica [cymitquimica.com]

- 2. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1629689#pharmacological-profile-of-6-chloro-2-piperazin-1-yl-1-3-benzoxazole>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)